Tak-603

Content Navigation

TAK-603 is an orally active dual IKKα/IKKβ inhibitor and selective Th1 cytokine suppressor. Unlike corticosteroids (global immunosuppression) or IKKβ-only inhibitors (residual non-canonical signaling), it precisely blocks IFN-γ/IL-12 production while preserving IL-18 and Th2 responses. - 65% inhibition of paw swelling at 6.25 mg/kg p.o. - Complete NF-κB pathway abrogation. - ≥98% HPLC purity for reproducible in vivo autoimmune/GVHD models. Shipped globally under cold chain.

CAS Number

Product Name

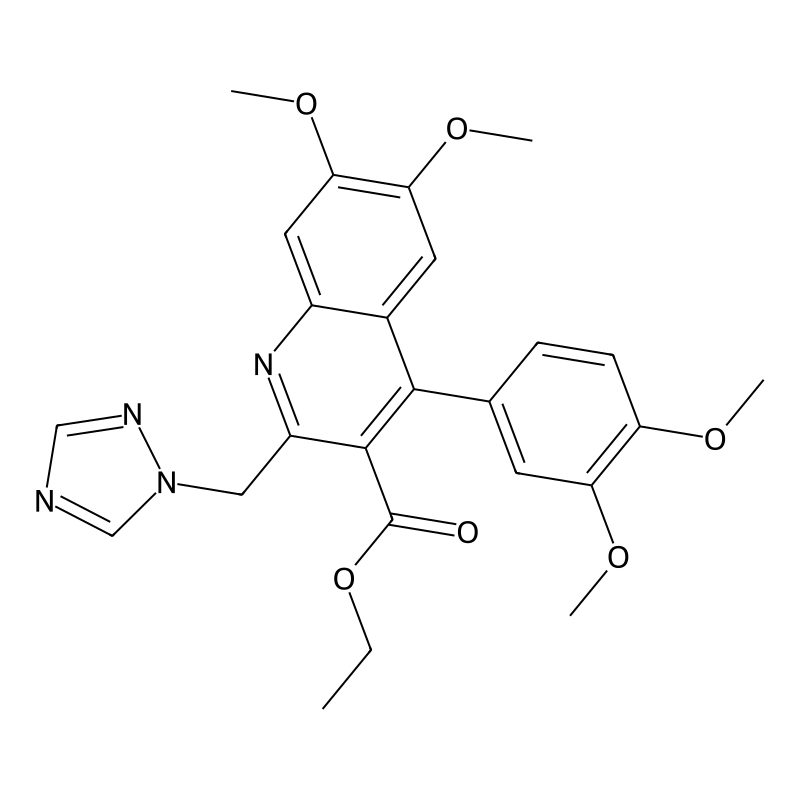

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

TAK-603 (CAS 158146-85-1) is a synthetic quinoline derivative distinguished in procurement for its dual functionality as an orally active Th1-type cytokine suppressor and an allosteric IKKα/IKKβ dual inhibitor . Unlike broad-spectrum immunosuppressants, TAK-603 provides highly targeted inhibition of interferon-gamma (IFN-γ) and interleukin-12 (IL-12) without disrupting IL-18 or Th2 cytokine profiles . Furthermore, its ability to block both IKKα and IKKβ subunits ensures complete abrogation of canonical and non-canonical NF-κB signaling pathways [1]. For scientific buyers and material selectors, TAK-603 represents a process-friendly, orally bioavailable precursor and pharmacological tool, offering high purity-dependent reproducibility for advanced in vivo models of autoimmune disease, graft-versus-host disease (GVHD), and inflammatory signaling.

Research Fit

Substituting TAK-603 with generic corticosteroids (e.g., dexamethasone), standard antirheumatics (e.g., methotrexate), or selective IKKβ inhibitors (e.g., TPCA-1) fundamentally compromises experimental integrity in targeted immune modeling. Generic corticosteroids induce global immunosuppression, confounding the specific analysis of Th1-driven pathologies by indiscriminately wiping out Th2 and innate immune responses [1]. Conversely, while selective IKKβ inhibitors block the canonical NF-κB pathway, they fail to prevent IKKα-mediated non-canonical transactivation, leaving a compensatory inflammatory loop intact[2]. TAK-603 circumvents these procurement pitfalls by offering a rare combination of dual IKKα/IKKβ blockade and precise Th1 (IFN-γ/IL-12) suppression, ensuring that researchers can isolate specific cytokine axes without the off-target noise generated by cheaper, broad-spectrum alternatives[1].

Substitution Risk

Nonlinear clearance driven by metabolite M-I may not transfer to linear-clearance quinoline analogs.

Selective Th1 cytokine suppression may not replicate with broad-spectrum DMARD alternatives.

Early 7-day induction efficacy model may differ from compounds requiring continuous dosing throughout disease progression.

IFN-γ Selective Suppression vs. Broad Immunosuppressants

TAK-603 demonstrates highly potent, targeted suppression of Th1 cytokines, achieving an IC50 of 120 nM for IFN-γ inhibition[1]. When compared to broad baseline immunosuppressants like dexamethasone, which indiscriminately suppress a wide array of cytokines, TAK-603 selectively inhibits IFN-γ and IL-12 production in stimulated T lymphocytes and bronchoalveolar lavage (BAL) fluid cells without affecting IL-18 or Th2 cytokines (IL-4, IL-10) [2].

| Evidence Dimension | IFN-γ Inhibition Potency (IC50) and Selectivity |

| Target Compound Data | IC50 = 120 nM; selective for IFN-γ/IL-12 |

| Comparator Or Baseline | Dexamethasone / Broad Steroids (Global cytokine suppression) |

| Quantified Difference | Nanomolar suppression of Th1 targets with zero off-target suppression of IL-18/Th2 cytokines. |

| Conditions | In vitro PHA-stimulated blood T lymphocytes and BAL fluid cells. |

Procuring TAK-603 allows researchers to isolate Th1-driven pathology without the confounding global immune wipeout caused by standard corticosteroid baselines.

Dogs: 54% absorption, 42%

Dual IKK Blockade vs. Selective IKKβ Inhibitors

In the context of NF-κB pathway modulation, TAK-603 functions as a dual inhibitor of both IKKα and IKKβ [1]. Procurement of selective IKKβ inhibitors (such as TPCA-1 or SC-514) only halts canonical IκB degradation. In contrast, TAK-603's dual inhibition profile ensures the simultaneous blockade of IKKα, preventing non-canonical NF-κB transactivation and compensatory inflammatory signaling [1].

| Evidence Dimension | Kinase Target Engagement |

| Target Compound Data | Dual IKKα and IKKβ inhibition |

| Comparator Or Baseline | TPCA-1 / SC-514 (Selective IKKβ inhibition) |

| Quantified Difference | Complete blockade of both canonical and non-canonical NF-κB pathways versus partial canonical-only blockade. |

| Conditions | NF-κB signaling and IκB degradation assays. |

Selecting a dual inhibitor is critical for workflows requiring complete NF-κB signaling shutdown, where selective IKKβ agents leave compensatory pathways active.

Oral Bioavailability vs. Injectable Biologics

TAK-603 exhibits excellent oral bioavailability, a critical processability metric for high-throughput in vivo studies. In murine models of adjuvant-induced arthritis, oral administration of TAK-603 at 6.25 mg/kg daily achieved a 65% inhibition rate of arthritic paw swelling. This provides a highly processable, small-molecule alternative to complex, cold-chain-dependent injectable biologics, significantly reducing IFN-γ mRNA expression directly in the arthritic joint .

| Evidence Dimension | In vivo disease modification (Paw swelling inhibition) |

| Target Compound Data | 65% inhibition at 6.25 mg/kg (oral, daily) |

| Comparator Or Baseline | Injectable biologics / Vehicle control |

| Quantified Difference | Achieves >60% disease modification via simple oral dosing, eliminating the need for complex IV/IP formulations. |

| Conditions | Adjuvant-induced arthritis murine models. |

High oral bioavailability simplifies preclinical dosing workflows and reduces formulation and handling complexity compared to injectable alternatives.

Acute GVHD Survival vs. Calcineurin Inhibitors

In models of acute lethal graft-versus-host disease (GVHD), TAK-603 demonstrates profound survival benefits. Administration in lethally irradiated mice (10 Gy) undergoing allogeneic bone marrow transplantation markedly reduced mortality and minimized pathology in the liver, intestine, and skin [1]. Unlike standard calcineurin inhibitors (e.g., Cyclosporin A) that induce global T-cell anergy, TAK-603 specifically reduces the proportion of Th1 cells within the CD4+ helper T cell population [1].

| Evidence Dimension | GVHD Mortality and Pathology |

| Target Compound Data | Marked mortality reduction with targeted Th1/CD4+ suppression |

| Comparator Or Baseline | Cyclosporin A (Global T-cell suppression) |

| Quantified Difference | Prevents lethal GVHD pathology while preserving non-Th1 immune functions, unlike the global suppression of calcineurin inhibitors. |

| Conditions | Lethally irradiated (10 Gy) allogeneic bone marrow transplantation in mice. |

Provides a highly specific procurement choice for transplant rejection studies, allowing researchers to isolate Th1-mediated GVHD pathways without global immune toxicity.

Autoimmune Disease & Rheumatoid Arthritis Models

Due to its 65% inhibition of arthritic paw swelling at low oral doses (6.25 mg/kg), TAK-603 is an ideal small-molecule precursor for modeling disease-modifying antirheumatic drug (DMARD) efficacy. It is specifically suited for workflows requiring oral dosing and targeted Th1-cytokine suppression without the formulation complexities of injectable biologics .

GVHD Pathway Dissection

TAK-603 is highly recommended for allogeneic bone marrow transplantation studies. Its ability to selectively reduce the proportion of Th1 cells in CD4+ helper T cells makes it a more targeted alternative to global calcineurin inhibitors for researchers aiming to prevent acute lethal GVHD while maintaining baseline non-Th1 immune competence [1].

Complete NF-κB Blockade Assays

In molecular biology and inflammatory signaling assays, TAK-603 serves as a critical reagent for achieving complete NF-κB shutdown. Because it is a dual IKKα/IKKβ inhibitor, it is the preferred procurement choice over selective IKKβ inhibitors when experimental designs require the simultaneous blockade of both canonical and non-canonical transactivation pathways [3].

Refractory Sarcoidosis & Granulomatous Disease Studies

For pulmonary and immunological research focusing on sarcoidosis, TAK-603 provides precise pharmacological utility. Its validated ability to inhibit excess IFN-γ and IL-12 production in stimulated bronchoalveolar lavage (BAL) fluid cells—without altering IL-18 levels—makes it an optimal compound for isolating the specific cytokine drivers of granuloma formation [2].

Application Selection Guide

References

- [1] Takahashi S, et al. Prevention of lethal acute graft-versus-host disease in mice by oral administration of T helper 1 inhibitor, TAK-603. Blood. 2001;97(4):1123-1130.

- [2] Ohta Y, et al. T helper 1 inhibitor TAK-603 inhibits IFN-gamma and IL-12 production with no effect on IL-18: an observation in sarcoidosis patients. Sarcoidosis Vasc Diffuse Lung Disease. 2004;21:204–11.

- [3] NF-κB Small Molecule Guide. Creative Diagnostics.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Yamahana J, Wada T, Furuichi K, Sakai N, Yokoyama H, Kaneko S. TAK-603, an anti-inflammatory compound, reduces crescentic glomerulonephritis and preserves renal function in WKY rats. Nephrol Dial Transplant. 2006 Oct;21(10):2736-44. Epub 2006 Aug 5. PubMed PMID: 16891648.

3: Takahashi R, Shijubo N, Shigehara K, Hiraga Y, Abe S, Sato N. T helper 1 inhibitor TAK-603 inhibits IFN-gamma and IL-12 production with no effect on IL-18: an observation in sarcoidosis patients. Sarcoidosis Vasc Diffuse Lung Dis. 2004 Oct;21(3):204-11. PubMed PMID: 15554077.

4: Fujita T, Ezoe K, Matsumoto Y, Saito T, Homma K, Jimbow K, Sato N. TAK-603, new rheumatic drug, inhibits rat mixed lymphocyte reactions and prolonges rat skin allograft survival. Transplant Proc. 2002 Jun;34(4):1133-5. PubMed PMID: 12072297.

5: Lu Y, Sakamaki S, Kuroda H, Kusakabe T, Konuma Y, Akiyama T, Fujimi A, Takemoto N, Nishiie K, Matsunaga T, Hirayama Y, Kato J, Kon S, Kogawa K, Niitsu Y. Prevention of lethal acute graft-versus-host disease in mice by oral administration of T helper 1 inhibitor, TAK-603. Blood. 2001 Feb 15;97(4):1123-30. PubMed PMID: 11159546.

6: Baba A, Mori A, Yasuma T, Unno S, Makino H, Sohda T. Studies on disease-modifying antirheumatic drugs. IV. Synthesis of novel thieno[2,3-b:5,4-c']dipyridine derivatives and their anti-inflammatory effect. Chem Pharm Bull (Tokyo). 1999 Jul;47(7):993-9. PubMed PMID: 10434400.

7: Baba A, Oda T, Taketomi S, Notoya K, Nishimura A, Makino H, Sohda T. Studies on disease-modifying antirheumatic drugs. III. Bone resorption inhibitory effects of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate (TAK-603) and related compounds. Chem Pharm Bull (Tokyo). 1999 Mar;47(3):369-74. PubMed PMID: 10212387.

8: Tagawa Y, Miwa K, Tsukuda R, Yoshimura Y, Tanayama S, Tanigawara Y. Effect of its demethylated metabolite on the pharmacokinetics of unchanged TAK-603, a new antirheumatic agent, in rats. Drug Metab Dispos. 1999 Apr;27(4):495-501. PubMed PMID: 10101145.

9: Tagawa Y, Miwa K, Yamashita K, Tsukuda R, Yoshimura Y, Tanayama S, Tanigawara Y. Possible factor for nonlinear pharmacokinetics of TAK-603, a new antirheumatic agent, in rats. Biopharm Drug Dispos. 1999 Jan;20(1):11-8. PubMed PMID: 10086833.

10: Tagawa Y, Kiyota Y, Yoshimura Y, Motohashi M, Tanayama S. Disposition of the new antirheumatic agent ethyl 4-(3,4-dimethoxyphenyl)- 6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) in rats and dogs. Arzneimittelforschung. 1998 Jul;48(7):750-7. PubMed PMID: 9706376.

11: Hagimoto T, Okada J, Motohashi M, Yoshimura Y. Double column-switching high-performance liquid chromatographic method for the determination of TAK-603 and its metabolites in human serum. J Chromatogr B Biomed Sci Appl. 1998 Aug 7;712(1-2):161-7. PubMed PMID: 9698238.

12: Baba A, Makino H, Ohta Y, Sohda T. Studies on disease-modifying antirheumatic drugs. II. Synthesis and activity of the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quino line-3-carboxylate (TAK-603). Chem Pharm Bull (Tokyo). 1998 Jul;46(7):1130-4. PubMed PMID: 9692219.

13: Ohta Y, Fukuda S, Makino H. Reduction of disease causative T-cells in experimental autoimmune disease models by a new antirheumatic drug, TAK-603. Immunopharmacology. 1997 Oct;37(2-3):167-74. PubMed PMID: 9403335.

14: Ohta Y, Yamane M, Sohda T, Makino H. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis. Immunology. 1997 Sep;92(1):75-83. PubMed PMID: 9370927; PubMed Central PMCID: PMC1363984.

15: Ohta Y, Fukuda S, Baba A, Nagai H, Tsukuda R, Sohda T, Makino H. Immunomodulating and articular protecting activities of a new anti-rheumatic drug, TAK-603. Immunopharmacology. 1996 Aug;34(1):17-26. PubMed PMID: 8880222.

Explore Compound Types